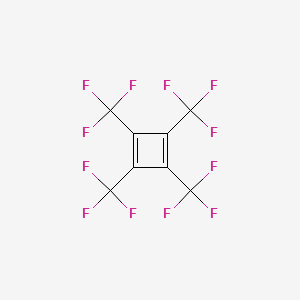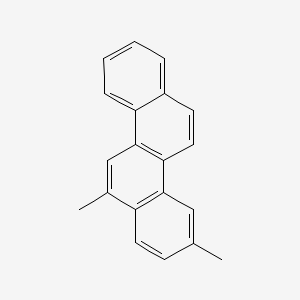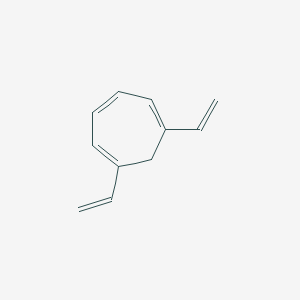
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene is a fluorinated organic compound with the molecular formula C8F12. It is characterized by the presence of four trifluoromethyl groups attached to a cyclobutadiene ring. This compound is notable for its unique structure and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrakis(trifluoromethyl)buta-1,3-diene with potassium sulfide in N,N-dimethylformamide at room temperature or by heating at reflux with thiourea in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium sulfide, thiourea, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired transformation, with some reactions requiring room temperature conditions and others needing reflux.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with potassium sulfide can lead to the formation of 2,3,4,5-tetrakis(trifluoromethyl)thiophene .
Applications De Recherche Scientifique
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure and properties make it a subject of interest in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene involves its interaction with various molecular targets and pathways. The presence of multiple trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known that the compound can participate in various chemical reactions due to its unique structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobuta-1,3-diene: A simpler analog without the trifluoromethyl groups.
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane: Another fluorinated compound with a different ring structure.
Uniqueness
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene is unique due to the presence of four trifluoromethyl groups attached to a cyclobutadiene ring. This structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
50782-49-5 |
|---|---|
Formule moléculaire |
C8F12 |
Poids moléculaire |
324.07 g/mol |
Nom IUPAC |
1,2,3,4-tetrakis(trifluoromethyl)cyclobuta-1,3-diene |
InChI |
InChI=1S/C8F12/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)3(1)7(15,16)17 |
Clé InChI |
ULJZYMYWNWCNEL-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)





![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)

![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)


